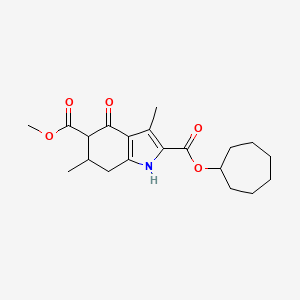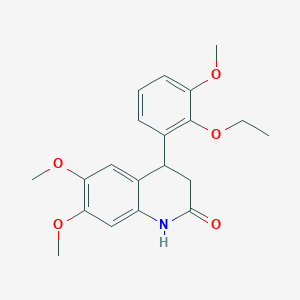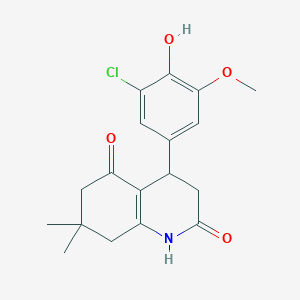
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound that has been widely used in scientific research. DDQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and acetone. It has a molecular weight of 306.15 g/mol and a melting point of 263-265°C. DDQ is a versatile reagent that has been used for various chemical reactions, including oxidation, dehydrogenation, and cyclization.
Mechanism of Action
DDQ acts as an oxidizing agent and accepts electrons to form a radical cation. The radical cation then reacts with the substrate to form an intermediate, which undergoes further oxidation to form the final product. DDQ is a mild oxidizing agent that can selectively oxidize certain functional groups, such as alcohols and amines, without affecting other functional groups, such as carboxylic acids and esters.
Biochemical and physiological effects:
DDQ has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cells, which can lead to apoptosis and cell death. DDQ has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. DDQ has been used as a tool to study the mechanism of action of certain drugs and toxins, such as paraquat, which is a herbicide that induces oxidative stress in cells.
Advantages and Limitations for Lab Experiments
DDQ has several advantages for lab experiments. It is a stable and readily available reagent that can be easily synthesized or purchased from commercial sources. DDQ is also a mild oxidizing agent that can selectively oxidize certain functional groups without affecting other functional groups. However, DDQ has some limitations for lab experiments. It is a toxic and carcinogenic compound that requires special handling and disposal procedures. DDQ can also be sensitive to air and moisture, which can affect its reactivity and stability.
Future Directions
DDQ has many potential future directions for scientific research. It can be used as a tool to study the mechanism of action of certain drugs and toxins, and to develop new drugs and therapies for various diseases. DDQ can also be used in the synthesis of new materials and catalysts for various applications in industry and technology. Further research is needed to explore the full potential of DDQ and its derivatives, and to develop safer and more efficient methods for its synthesis and use.
Scientific Research Applications
DDQ has been extensively used in scientific research as a versatile reagent for various chemical reactions. It has been used for the oxidation of alcohols to aldehydes and ketones, the dehydrogenation of cyclic and acyclic alkanes to alkenes, and the cyclization of unsaturated compounds to form aromatic rings. DDQ has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-10-6-14-17(15(7-10)23-2)12(8-16(21)20-14)11-4-3-9(18)5-13(11)19/h3-7,12H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKYIXPHQMEJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)



![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)

![4-(2-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262967.png)
![4-(2-chlorophenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262984.png)



